

Physicochemical Properties of Substituted Bromochlorophenols

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Compound of Interest

Compound Name: *6-Bromo-2-chloro-3-methylphenol*

Cat. No.: *B596084*

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The physical and chemical characteristics of bromochlorophenols are determined by the number and position of the halogen substituents on the phenol ring. These properties are crucial for predicting their behavior in various chemical and biological systems. A summary of key quantitative data for several common isomers is presented below.

Table 1: Physicochemical Properties of Selected Substituted Bromochlorophenols

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	pKa (Predicted)
2-Bromo-4-chlorophenol	695-96-5	C ₆ H ₄ BrClO	207.45	31-33	248.6	~7.9
4-Bromo-2-chlorophenol	3964-56-5	C ₆ H ₄ BrClO	207.45	47-49	232-235	7.92[1]
2-Bromo-6-chlorophenol	2040-88-2	C ₆ H ₄ BrClO	207.45	50-52[2]	204.6	6.96[2]
3-Bromo-4-chlorophenol	13659-24-0	C ₆ H ₄ BrClO	207.45	57	273	~8.0
2,4-Dibromo-6-chlorophenol	4526-56-1	C ₆ H ₃ Br ₂ ClO	286.35	-	-	-
2,6-Dibromo-4-chlorophenol	5324-13-0	C ₆ H ₃ Br ₂ ClO	286.35	92	-	-

Table 2: Spectroscopic Data for Selected Substituted Bromochlorophenols

Compound Name	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	Key IR Absorptions (cm^{-1})
Phenol (Reference)	Aromatic H: ~6.9-7.3, OH: variable (4-12)	C-OH: ~155, Aromatic C: ~115-130	O-H stretch (broad): 3550-3230, C-O stretch: ~1220, Aromatic C=C stretch: 1600-1440[3]
Halogenated Phenols (General)	Aromatic protons are deshielded by halogens.	Carbons attached to halogens are significantly shifted. The "heavy atom" effect of bromine can cause an upfield shift compared to what electronegativity alone would suggest.[4][5]	C-Cl stretch: ~850-550, C-Br stretch: ~690-515. These can be in the fingerprint region and overlap with other vibrations. [6]

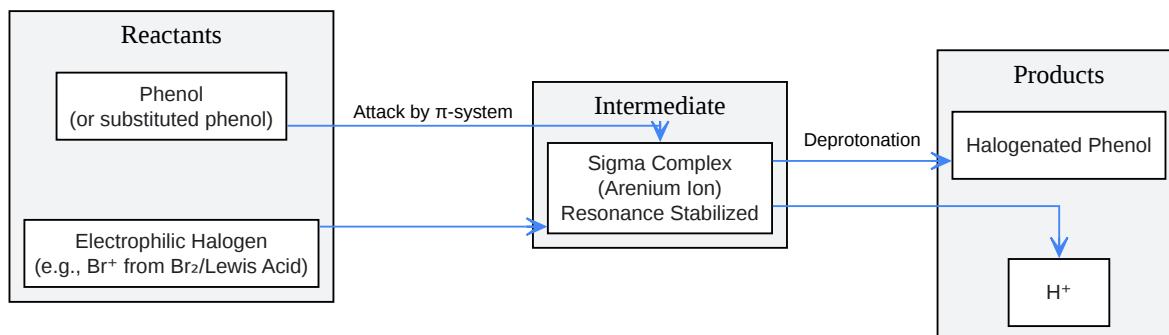
Note: Specific NMR and IR data for individual bromochlorophenol isomers are highly dependent on the solvent and instrumentation. The provided information reflects general ranges and expectations based on substituent effects.

Synthesis and Reactivity

The primary method for synthesizing substituted bromochlorophenols is through electrophilic aromatic substitution on a phenol or a substituted phenol precursor. The hydroxyl group is a strong activating, ortho-, para-director, which heavily influences the regioselectivity of the halogenation.

General Reaction Mechanism: Electrophilic Aromatic Substitution

The halogenation of a phenol proceeds through the attack of the electron-rich aromatic ring on an electrophilic halogen species. The reaction mechanism involves the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the deprotonation to restore aromaticity.

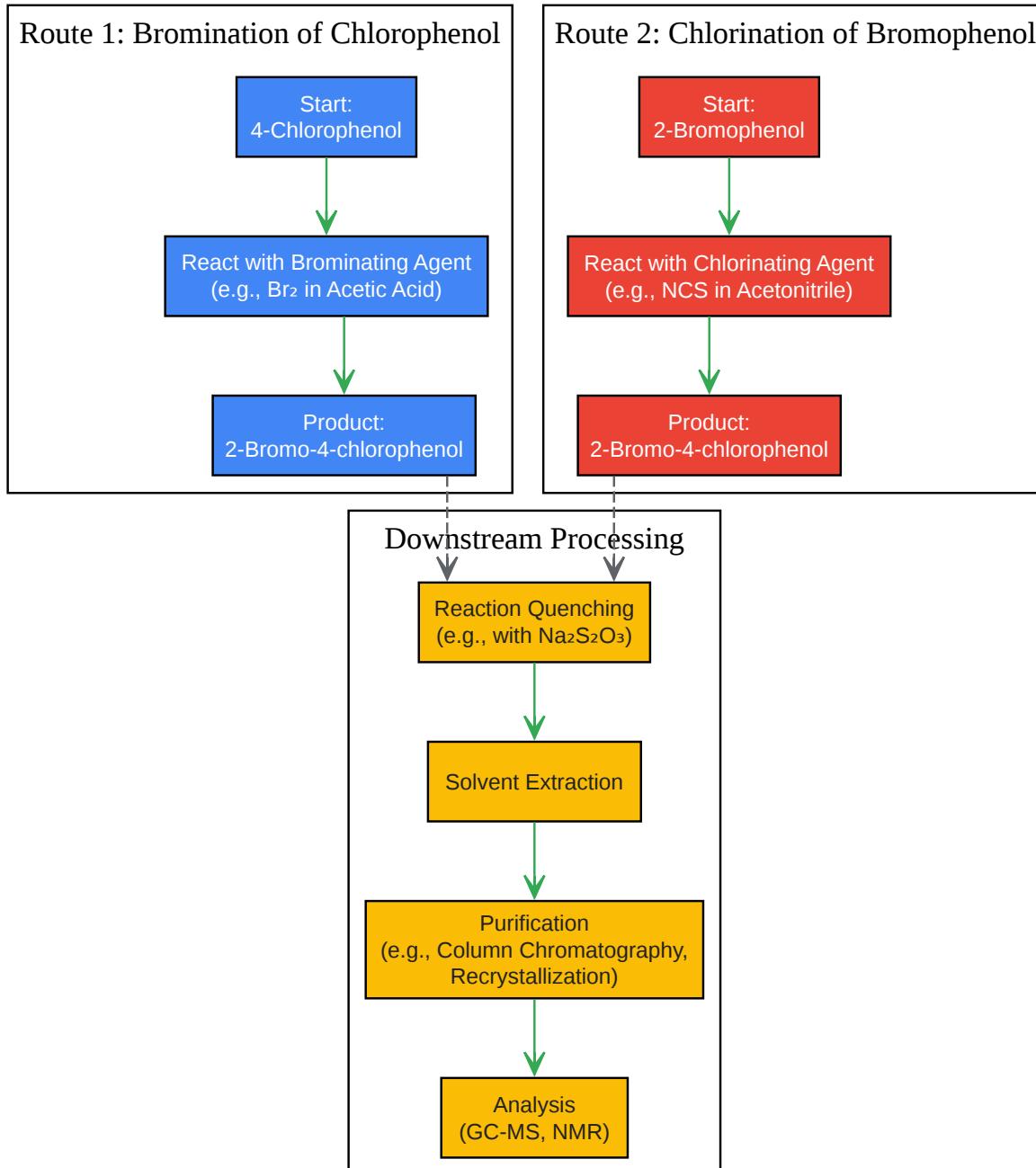


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Caption: Electrophilic aromatic substitution mechanism for phenol halogenation.

Synthetic Workflows

The synthesis of a specific bromochlorophenol isomer requires careful selection of the starting material and reaction conditions to control the regioselectivity. Two common strategies are the bromination of a chlorophenol or the chlorination of a bromophenol.



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Caption: General synthetic workflows for producing substituted bromochlorophenols.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and analysis of substituted bromochlorophenols.

Synthesis of 4-Bromo-2-chlorophenol from 2-Chlorophenol

This protocol describes the regioselective bromination of 2-chlorophenol at the para position.

Materials:

- 2-Chlorophenol
- N-Bromosuccinimide (NBS)
- Thiourea
- Acetonitrile
- Ethyl acetate
- 10% Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) aqueous solution
- Deionized water
- Saturated brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:[[7](#)]

- To a solution of N-bromosuccinimide (1.15 eq) in acetonitrile, add thiourea (5.1 mol%).
- Immediately add 2-chlorophenol (1.0 eq) to the stirred solution.
- Maintain stirring at room temperature for approximately 10 minutes.
- Quench the reaction by adding a 10% aqueous solution of $\text{Na}_2\text{S}_2\text{O}_3$.
- Extract the product into ethyl acetate.

- Wash the organic phase sequentially with 10% $\text{Na}_2\text{S}_2\text{O}_3$ solution, deionized water, and saturated brine.
- Dry the organic layer over anhydrous Na_2SO_4 .
- Concentrate the solution under reduced pressure to remove the solvent.
- Purify the crude product by chromatography to yield 4-bromo-2-chlorophenol.[\[7\]](#)

Synthesis of 2-Bromo-4-chlorophenol from 4-Chlorophenol

This protocol details the bromination of 4-chlorophenol at the ortho position.

Materials:

- 4-Chlorophenol
- Liquid bromine (Br_2)
- Acetic acid
- Sodium acetate

Procedure:

- Dissolve 4-chlorophenol in acetic acid and add sodium acetate.
- Heat the mixture to a temperature between 50-80°C.
- Perform a controlled, dropwise addition of liquid bromine to the reaction mixture.
- Monitor the reaction to prevent the formation of di-brominated byproducts.
- Upon completion, cool the reaction mixture and precipitate the product, often by adding water.
- Isolate the solid product by filtration.

- Purify the product, if necessary, by recrystallization to obtain 2-bromo-4-chlorophenol with high purity.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of halogenated phenols in a mixture.[8][9]

Instrumentation and Conditions (Example):

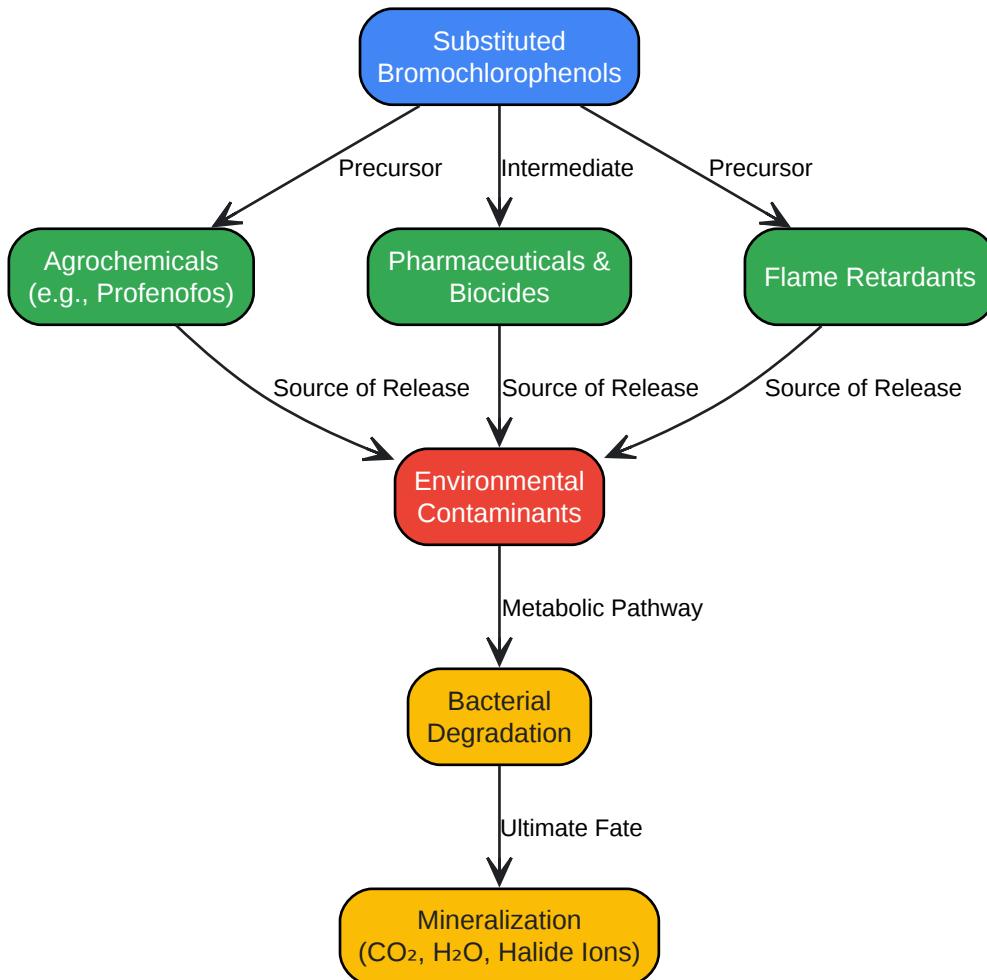
- Gas Chromatograph: Agilent CP-Sil 5 CB-MS column (or equivalent 5% phenyl phase).[10]
[11]
- Carrier Gas: Helium at a constant flow.[10]
- Injector: Splitless mode, 275°C.[10]
- Oven Program: Example: Hold at 60°C for 5 min, then ramp at 8°C/min to 300°C and hold for 10 min.[10]
- Mass Spectrometer: Ion Trap or Quadrupole analyzer.
- Ionization Mode: Electron Ionization (EI).
- Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[12]

Sample Preparation:

- For solid samples, dissolve in a suitable solvent (e.g., methanol, dichloromethane).
- For water samples, perform a liquid-liquid extraction or solid-phase extraction to concentrate the analytes.
- Derivatization (e.g., acetylation) can be performed to improve chromatographic behavior, though it is often not necessary for GC-MS analysis of phenols.[12]

Applications and Environmental Fate

Substituted bromochlorophenols are important intermediates in various industrial syntheses and are also subjects of environmental studies due to their potential persistence and toxicity.



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Caption: Applications and environmental pathways of bromochlorophenols.

Their utility stems from the reactivity imparted by the halogen and hydroxyl groups. They serve as precursors for organophosphate pesticides and have been investigated for their antimicrobial properties.^[13] However, their introduction into the environment, either directly or as degradation products of other chemicals, is a concern. Studies have shown that certain bacteria can degrade chlorophenols through pathways involving hydroxylation and ring cleavage, which represents a potential bioremediation route.^[14]

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